molecular formula C12H8Br2 B1604521 2,3'-Dibromobiphenyl CAS No. 49602-90-6

2,3'-Dibromobiphenyl

Cat. No.: B1604521
CAS No.: 49602-90-6
M. Wt: 312 g/mol
InChI Key: QNZTUODKOQEMNY-UHFFFAOYSA-N
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Description

2,3’-Dibromobiphenyl is a polybrominated biphenyl, a class of compounds characterized by two bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants and have applications in various industries, including electronics and textiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dibromobiphenyl typically involves the bromination of biphenyl. One common method is the direct bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions .

Industrial Production Methods: Industrial production of 2,3’-Dibromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,3’-Dibromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation can produce biphenyl carboxylic acids .

Scientific Research Applications

2,3’-Dibromobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3’-Dibromobiphenyl involves its interaction with cellular receptors and enzymes. It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as the CYP1A1 gene. This activation leads to various biochemical and toxic effects, including disruption of endocrine functions and interference with cell cycle regulation .

Comparison with Similar Compounds

  • 2,2’-Dibromobiphenyl
  • 3,3’-Dibromobiphenyl
  • 4,4’-Dibromobiphenyl

Comparison: 2,3’-Dibromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other dibromobiphenyls, it has distinct properties that make it suitable for specific applications, such as its use in flame retardants and its potential endocrine-disrupting effects .

Properties

IUPAC Name

1-bromo-2-(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZTUODKOQEMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197929
Record name 1,1'-Biphenyl, 2,3'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49602-90-6
Record name 2,3'-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049602906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26V15WO092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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